This compound falls under the category of aromatic ketones due to the presence of both an aromatic ring and a ketone functional group. It is also considered a fluorinated organic compound, which can significantly influence its chemical behavior and biological activity.
The synthesis of 1-(4,5-Difluoro-2-methylphenyl)ethanone can be achieved through several methods, with one common approach being the difluoromethylation of appropriate precursors. The general steps involved in this synthesis include:
The molecular structure of 1-(4,5-Difluoro-2-methylphenyl)ethanone can be represented as follows:
CC1=C(C=CC=C1F)C(=O)C(F)F
LASFARRRZWDYTP-UHFFFAOYSA-N
The structure exhibits significant electronic effects due to the presence of fluorine atoms, which are known for their electronegativity and ability to stabilize negative charges in reaction intermediates.
1-(4,5-Difluoro-2-methylphenyl)ethanone participates in various chemical reactions typical for ketones, including:
Reactions often require specific catalysts or conditions (e.g., temperature, solvent choice) to optimize product formation and minimize side reactions.
The mechanism by which 1-(4,5-Difluoro-2-methylphenyl)ethanone exerts its effects involves:
1-(4,5-Difluoro-2-methylphenyl)ethanone has several scientific applications:
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.: 122547-72-2
CAS No.:
CAS No.:
CAS No.: